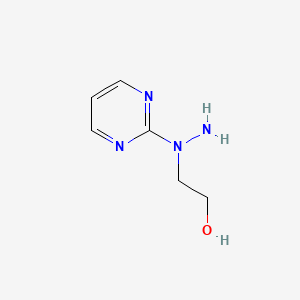








|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:8]([CH:10](O)[CH3:11])[NH2:9].C(=O)([O-])[O-:14].[K+].[K+]>C(O)C>[N:3]1[CH:4]=[CH:5][CH:6]=[N:7][C:2]=1[N:8]([CH2:10][CH2:11][OH:14])[NH2:9] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=N1
|
|
Name
|
hydrazinoethanol
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N(N)C(C)O
|
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 5 h
|
|
Duration
|
5 h
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered off with suction
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated by evaporation
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=C(N=CC=C1)N(N)CCO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |